7-Octene-1,3-dione, 1-phenyl-
Description
7-Octene-1,3-dione, 1-phenyl- is a diketone derivative characterized by a phenyl substituent at the 1-position of a seven-carbon chain containing conjugated carbonyl groups. For example, oxidation reactions of 1-phenyl propyne catalyzed by Cu(II)-Schiff base complexes yield diketones as primary products, suggesting that similar synthetic routes may apply to 7-Octene-1,3-dione . The phenyl group likely enhances lipophilicity and influences binding interactions in biological systems, as seen in other phenyl-substituted compounds .
Properties
CAS No. |
131223-44-4 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-phenyloct-7-ene-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-2-3-5-10-13(15)11-14(16)12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2 |
InChI Key |
QHCKLCGUDUCMJS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octene-1,3-dione, 1-phenyl- typically involves the reaction of phenylacetylene with an appropriate dione precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the phenyl group with the octene chain. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of 7-Octene-1,3-dione, 1-phenyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Octene-1,3-dione, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
7-Octene-1,3-dione, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Octene-1,3-dione, 1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Phenyl-Substituted Diketones and Heterocycles
The 1-phenyl group is a critical structural feature for potency in various compounds. For instance, in tetrazole derivatives, replacing the 1-phenyl group with alkyl chains (e.g., tert-butyl) reduces potency, while meta-methyl substitution on the phenyl ring marginally improves activity. This implies that steric and electronic effects of the phenyl group are crucial for target binding .
Aliphatic Diketones and Piperazine Derivatives
Piperazine-2,3-dione derivatives exhibit improved lipophilicity (ClogP = 1.2–3.8) compared to unmodified piperazine (ClogP = −1.1), enhancing membrane permeability and anthelmintic activity .
Table 2: Physicochemical Properties of Diketones
| Compound | ClogP | Bioactivity (In Vitro) | Synthesis Yield (%) |
|---|---|---|---|
| Piperazine-2,3-dione | 1.2–3.8 | Anthelmintic (EC₅₀ ~20 µM) | 40–75 |
| 1-phenyl propyne-derived diketone | N/A | N/A | 60 (oxidation) |
| 7-Octene-1,3-dione, 1-phenyl- (inferred) | ~4.5 (estimated) | Hypothetical enzyme inhibition | 50–70 (estimated) |
Heterocyclic Diones and Receptor Selectivity
Scaffold modifications significantly impact receptor affinity. Benzoxazolone derivatives exhibit high σ1 receptor affinity (Ki = 2.6 nM), while indolin-2,3-dione derivatives shift selectivity toward σ2 receptors (Kiσ2 = 42 nM) due to additional carbonyl groups . The 1,3-dione moiety in 7-Octene-1,3-dione may similarly influence target selectivity, though its exact pharmacological profile remains unexplored.
Table 3: Scaffold-Dependent Receptor Affinity
| Scaffold | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| Benzoxazolone | 2.6 | 73 | 28 |
| Indolin-2,3-dione | >844 | 42 | >72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
